2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate
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Overview
Description
2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate is an organic compound with the molecular formula C20H15BrO4 and a molecular weight of 399.23 g/mol . This compound is primarily used in research settings and is not intended for human use . It is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a formyl group attached to a phenyl ring, which is further connected to a naphthoate moiety .
Preparation Methods
Chemical Reactions Analysis
2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Esterification and Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a reagent that can undergo various transformations. In biological research, its effects are studied in relation to its ability to interact with enzymes or other proteins, potentially affecting biochemical pathways .
Comparison with Similar Compounds
2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate can be compared with other similar compounds, such as:
2-Bromo-4-formylphenyl 1-naphthoate: Lacks the ethoxy group, which may affect its reactivity and applications.
6-Ethoxy-4-formylphenyl 1-naphthoate: Lacks the bromine atom, leading to different chemical properties and reactivity.
2-Bromo-6-ethoxyphenyl 1-naphthoate: Lacks the formyl group, which may influence its use in certain reactions.
The presence of the bromine, ethoxy, and formyl groups in this compound makes it unique and versatile for various research applications .
Properties
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c1-2-24-18-11-13(12-22)10-17(21)19(18)25-20(23)16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZXDIZCWCNNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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